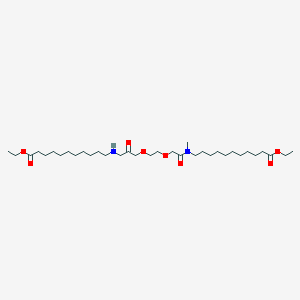
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include diethyl oxalate, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate include:
- Diethyl 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 2-[(1,2-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methyl]-7-methoxy-2,6-dimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- (1S,13S,17S,18R)-18-Methoxy-12,13,15-trimethyl-11,14-dioxo-4,21-dioxa-12,15-diazatricyclo[15.3.1.0~5,10~]henicosa-5,7,9-triene-8-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
38252-51-6 |
|---|---|
Formule moléculaire |
C34H64N2O8 |
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
ethyl 11-[[3-[2-[2-[(11-ethoxy-11-oxoundecyl)-methylamino]-2-oxoethoxy]ethoxy]-2-oxopropyl]amino]undecanoate |
InChI |
InChI=1S/C34H64N2O8/c1-4-43-33(39)22-18-14-10-6-8-12-16-20-24-35-28-31(37)29-41-26-27-42-30-32(38)36(3)25-21-17-13-9-7-11-15-19-23-34(40)44-5-2/h35H,4-30H2,1-3H3 |
Clé InChI |
KMANQHRRDVGNRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCNCC(=O)COCCOCC(=O)N(C)CCCCCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


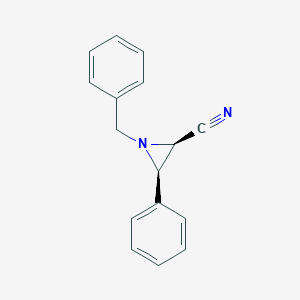
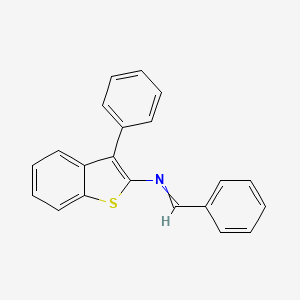
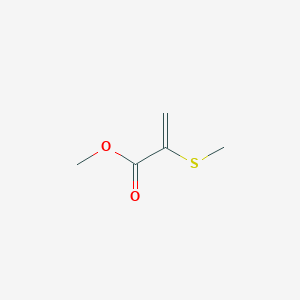

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
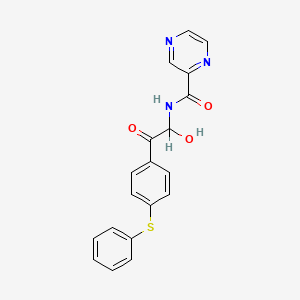

![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
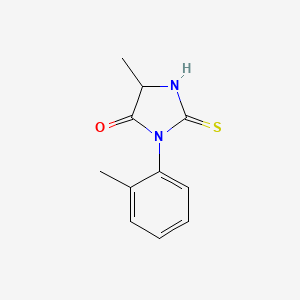
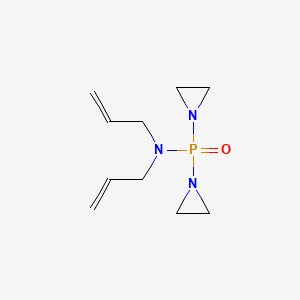
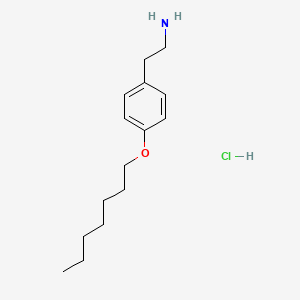

![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
